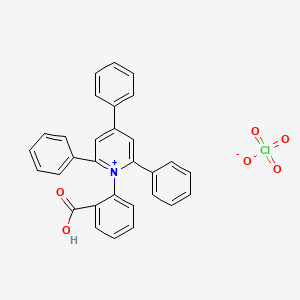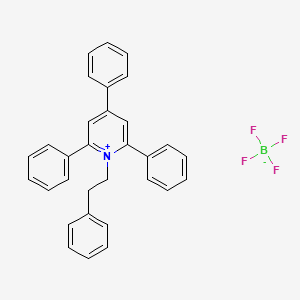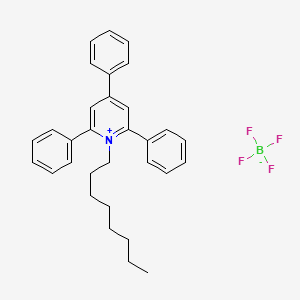![molecular formula C48H50O12 B7778167 3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione CAS No. 15775-88-9](/img/structure/B7778167.png)
3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione
Descripción general
Descripción
"3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" is a complex organic compound known for its unique structure characterized by multiple phenyl rings and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" involves several key steps, typically starting with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate undergoes a series of reactions including Friedel-Crafts acylation, reduction, and coupling reactions to form the final compound.
Step-by-step Synthesis
Friedel-Crafts Acylation: : React 3,4-dimethoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the acylated product.
Reduction: : Reduce the acylated product using a reducing agent such as lithium aluminum hydride to obtain the corresponding alcohol.
Coupling Reaction: : Couple the reduced product with another acylated 3,4-dimethoxyphenyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final dione.
Industrial Production Methods
While laboratory synthesis provides a controlled environment for small-scale production, industrial-scale synthesis requires optimization of reaction conditions for yield and cost-effectiveness. This involves using bulk reagents, continuous flow reactors, and optimizing temperature, pressure, and reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form quinones.
Reduction: : Reduction reactions can lead to the formation of corresponding diols.
Substitution: : It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles like hydroxide or methoxide ions.
Major Products
Depending on the type of reaction, the major products can include quinones (oxidation), diols (reduction), or substituted phenyl derivatives (substitution).
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology
It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine
Its structural analogs are explored for pharmaceutical applications, particularly as potential anticancer agents.
Industry
The compound finds use in the development of organic electronic materials, due to its conjugated structure and electron-donating methoxy groups.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, its multiple phenyl and methoxy groups facilitate binding to active sites of enzymes, thereby modulating their activity. The pathways involved often include inhibition of oxidative stress-related enzymes or interaction with DNA.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(3,4-dimethoxyphenyl)benzene
3,4,5-Tris(3,4-dimethoxyphenyl)cyclohexane
Uniqueness
"3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" stands out due to its symmetrical structure and multiple electron-donating methoxy groups, which enhance its reactivity and binding affinity in various applications.
Conclusion
The detailed understanding of "this compound" reveals its potential across multiple domains, from synthetic chemistry to biological research and industrial applications. This compound's unique structure and reactivity make it a valuable subject for ongoing and future scientific exploration.
Propiedades
IUPAC Name |
3-[4-[1,5-bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl]-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O12/c1-53-41-17-13-31(25-45(41)57-5)37(49)21-35(22-38(50)32-14-18-42(54-2)46(26-32)58-6)29-9-11-30(12-10-29)36(23-39(51)33-15-19-43(55-3)47(27-33)59-7)24-40(52)34-16-20-44(56-4)48(28-34)60-8/h9-20,25-28,35-36H,21-24H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDXMJADBGJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(CC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C(CC(=O)C4=CC(=C(C=C4)OC)OC)CC(=O)C5=CC(=C(C=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161730 | |
| Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15775-88-9 | |
| Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15775-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride](/img/structure/B7778084.png)
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide](/img/structure/B7778090.png)



![2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B7778113.png)
![(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate](/img/structure/B7778119.png)



![1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate](/img/structure/B7778161.png)



